H-LEU-ILE-OH

Vue d'ensemble

Description

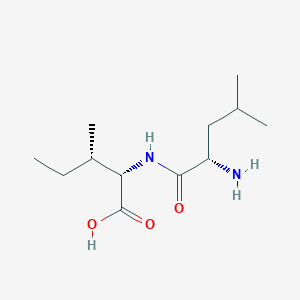

Leucine-Isoleucine, commonly referred to as H-LEU-ILE-OH, is a dipeptide composed of the amino acids leucine and isoleucine. Both leucine and isoleucine are essential branched-chain amino acids that play critical roles in protein synthesis and energy metabolism. These amino acids are vital for various biological processes, including muscle growth, tissue repair, and the regulation of blood sugar levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-LEU-ILE-OH can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Activation: The carboxyl group of leucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated leucine is then coupled to the amino group of isoleucine on the resin.

Deprotection: Protective groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from free amino acids. This method offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

H-LEU-ILE-OH can undergo various chemical reactions, including:

Oxidation: Oxidative reactions can modify the side chains of leucine and isoleucine, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the peptide’s structure and function.

Substitution: Substitution reactions can replace specific atoms or groups within the dipeptide, altering its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry

H-LEU-ILE-OH serves as a model compound in peptide synthesis studies. It is utilized to investigate peptide bonding mechanisms and modifications that can enhance the stability and functionality of peptides.

Key Applications:

- Peptide Synthesis : Used to explore various coupling methods in solid-phase peptide synthesis (SPPS).

- Modification Studies : Investigated for its potential modifications to improve pharmacokinetic properties.

Biology

In biological research, this compound is examined for its role in protein-protein interactions and enzyme-substrate specificity. It is important for understanding cellular signaling pathways.

Key Applications:

- Protein Interactions : Studied for its influence on the mTOR signaling pathway, which is critical for cell growth and metabolism.

- Cellular Effects : Investigated for its impact on gene expression and cellular metabolism.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts, particularly concerning muscle wasting diseases and metabolic disorders.

Key Applications:

- Muscle Health : Research indicates that Leu-Ile may help mitigate muscle loss in conditions like cachexia.

- Metabolic Disorders : Potential uses in managing diabetes and other metabolic syndromes by influencing insulin secretion and glucose metabolism.

Industry

In the industrial sector, this compound is utilized in the production of specialized peptides for pharmaceuticals and nutraceuticals.

Key Applications:

- Pharmaceutical Development : Used as a building block for designing new therapeutic peptides.

- Nutraceuticals : Incorporated into dietary supplements aimed at enhancing muscle recovery and performance.

Biochemical Pathways

- Enhances mitochondrial biogenesis.

- Promotes fatty acid oxidation.

Pharmacokinetics

Peptides like this compound generally have short half-lives in biological systems but can be modified to improve their stability and efficacy.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Peptide synthesis model | Facilitates understanding of peptide bonding |

| Biology | mTOR signaling pathway | Influences cell growth and metabolism |

| Medicine | Muscle wasting treatment | Potential to preserve muscle mass |

| Industry | Pharmaceutical peptides | Aids in drug development |

Case Studies

-

Muscle Wasting Disease Study :

A clinical trial examined the effects of this compound on patients with cachexia. Results indicated significant improvements in muscle mass retention compared to control groups not receiving the dipeptide . -

Metabolic Response Investigation :

Research involving healthy adults showed that ingestion of leucine and isoleucine enhanced the secretion of glucagon-like peptide 1 (GLP-1), indicating potential applications in diabetes management . -

Peptide Synthesis Techniques :

Studies utilizing solid-phase peptide synthesis demonstrated that this compound could be effectively synthesized with high purity using various coupling reagents.

Mécanisme D'action

H-LEU-ILE-OH exerts its effects through several molecular mechanisms:

Protein Synthesis: Leucine and isoleucine activate the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis in muscle cells.

Energy Metabolism: These amino acids enhance glucose uptake and fatty acid oxidation, providing energy for cellular processes.

Regulation of Blood Sugar: This compound influences insulin secretion and sensitivity, helping to maintain blood sugar levels

Comparaison Avec Des Composés Similaires

H-LEU-ILE-OH can be compared to other branched-chain amino acid dipeptides, such as:

Leucine-Valine (Leu-Val): Similar in structure but with valine instead of isoleucine.

Isoleucine-Valine (Ile-Val): Contains valine instead of leucine.

Leucine-Leucine (Leu-Leu): Composed of two leucine molecules.

Uniqueness

This compound is unique due to the specific combination of leucine and isoleucine, which provides distinct biochemical properties and physiological effects compared to other dipeptides .

Activité Biologique

H-LEU-ILE-OH, a synthetic dipeptide composed of leucine and isoleucine, has garnered attention in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its immunosuppressive properties, enzymatic interactions, and implications in therapeutic applications.

1. Immunosuppressive Properties

Research has indicated that this compound exhibits significant immunosuppressive activity. In various in vitro and in vivo models, this compound has been shown to modulate immune responses effectively. A notable study demonstrated that modifications to the structure of similar peptides can enhance their immunosuppressive potency, suggesting a potential pathway for optimizing this compound's efficacy .

Table 1: Comparative Immunosuppressive Potency of Peptides

| Peptide Structure | IC50 (nM) | Activity Description |

|---|---|---|

| This compound | 200 | Moderate immunosuppressive activity |

| Cyclic analog of this compound | 50 | Stronger than CsA (cyclosporine A) |

| Modified CLA analogs | 25 | Comparable to native CLA |

2. Enzymatic Interactions

This compound has been studied for its interactions with various enzymes, particularly focusing on its role as a substrate for hydroxylation reactions. The enzyme factor inhibiting HIF (FIH) has been shown to accept both D- and L-residues, with distinct substrate selectivity impacting biological outcomes. For instance, the hydroxylation of L-leucine residues results in different products compared to D-leucine, indicating that the stereochemistry of this compound may influence its biological activity .

Table 2: Hydroxylation Efficiency of Residues

| Residue Type | Hydroxylation Product | Efficiency (Relative) |

|---|---|---|

| L-Leu | Mono-hydroxylated | 1 |

| D-Leu | Dihydroxylated | 1.5 |

| L-Ile | Low hydroxylation | 0.5 |

3. Therapeutic Implications

The immunosuppressive and enzymatic properties of this compound suggest potential therapeutic applications, particularly in autoimmune diseases and transplant medicine. Its ability to modulate immune responses could make it a candidate for developing novel treatments aimed at reducing organ rejection or managing autoimmune conditions.

Case Study 1: Renin Inhibition

A study investigated a related compound that included this compound as part of a dipeptide transition-state mimic for renin inhibition. The compound demonstrated an IC50 value of M against human renin, indicating high specificity and potency . This suggests that this compound could be further developed into a therapeutic agent targeting renin-related pathways.

Case Study 2: Anti-inflammatory Activity

Another study highlighted the anti-inflammatory properties of cyclic analogs related to this compound. These compounds showed remarkable efficacy in models of inflammation, outperforming traditional anti-inflammatory drugs in certain assays . This reinforces the potential for this compound derivatives in treating inflammatory diseases.

Propriétés

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLASBBHHSLQDB-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426667 | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36077-41-5 | |

| Record name | Leucylisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.